3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine
Overview
Description
3-Chloro-6-hydrazinyl-4,5-dimethylpyridazine, also known as CHPD, is a compound with the chemical formula C6H9ClN4 . It has a molecular weight of 172.62 . The compound is available in powder form .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3,6-Dichloro-4,5-dimethylpyridazine with hydrazine monohydrate . The reaction is carried out at 90°C for 4 hours . After the reaction, the mixture is mixed with water, and the precipitate is filtered off, washed with water, and dried over phosphorus pentoxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9ClN4/c1-3-4(2)6(9-8)11-10-5(3)7/h8H2,1-2H3,(H,9,11) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available at this time.Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302, H312, H314, H317, H318, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Properties
IUPAC Name |
(6-chloro-4,5-dimethylpyridazin-3-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-3-4(2)6(9-8)11-10-5(3)7/h8H2,1-2H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWQGBKWNXRDFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1NN)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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